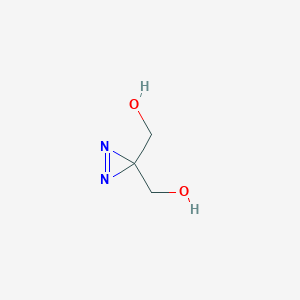

(3H-Diazirine-3,3-diyl)dimethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3H-Diazirine-3,3-diyl)dimethanol” is a chemical compound with the molecular formula C3H6N2O2 and a molecular weight of 102.09 . It is also known as DDM and is a heterobifunctional crosslinking reagent that is widely used in chemical biology and protein chemistry research.

Synthesis Analysis

The synthesis of diazirines involves the generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond . The ability to rapidly and controllably generate carbenes from stable and readily accessed precursor molecules allows one to label (or ‘tag’) binding partners, isolate reaction products, or crosslink polymer materials .Molecular Structure Analysis

The molecular structure of “this compound” consists of a diazirine ring with two hydroxymethyl groups attached to it . The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom .Chemical Reactions Analysis

Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond . This makes diazirine motifs popular as carbene precursors, for applications ranging from biological target identification through to adhesion of commodity plastics .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C3H6N2O2 and a molecular weight of 102.09 .Wissenschaftliche Forschungsanwendungen

Photochemical Reactions and Carbene Formation

Diazirines are known for their ability to produce carbenes upon photoexcitation. Arenas et al. (2002) investigated the photoexcitation of 3H-diazirine and diazomethane, demonstrating that these compounds can produce methylene in its lower singlet state on a very short time scale, which is crucial for understanding photochemical reactions and the formation of carbenes, a highly reactive species in organic chemistry (Arenas et al., 2002).

Catalytic and Synthetic Applications

The catalytic homologation of cycloalkanones with substituted diazomethanes, as explored by Moebius and Kingsbury (2009), provides a mild and efficient single-step method to access complex alpha-tertiary and alpha-quaternary carbonyl compounds. This research demonstrates the potential of diazirine derivatives in facilitating novel synthetic routes in organic chemistry (Moebius & Kingsbury, 2009).

Material Science and Surface Modification

Lawrence et al. (2011) demonstrated the use of 3-aryl-3-(trifluoromethyl)diazirines as versatile photoactivated “linker” molecules for the improved covalent modification of graphitic and carbon nanotube surfaces. This application highlights the importance of diazirines in the development of novel materials and the functionalization of surfaces for various technological applications (Lawrence et al., 2011).

Protein Labeling and Structural Biology

Craig, Ureta, and Delfino (2002) utilized 3H-diazirine to probe the topography of protein surfaces and inner spaces. The generated 3H-methylene carbene reacts unselectively with its molecular cage, providing insights into protein structure and conformational transitions. This research underscores the utility of diazirines in biochemistry for studying protein structure and dynamics (Craig, Ureta, & Delfino, 2002).

Wirkmechanismus

Target of Action

Diazirines, a class of organic molecules to which this compound belongs, are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .

Mode of Action

Diazirines can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds . Hence, diazirines have grown in popularity as small, photo-reactive, crosslinking reagents .

Biochemical Pathways

Diazirines are known to undergo rapid insertion into any nearby c–h, o−h, or n−h bond, which can lead to the formation of new bonds in complex biological, chemical, or mechanical mixtures .

Pharmacokinetics

Most diazirines are stable to commonly used synthetic reaction conditions and are thermally stable .

Result of Action

Diazirines can allow for uv light-induced covalent modification of a biological target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3H-Diazirine-3,3-diyl)dimethanol. For instance, diazirines can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation . The activation energy and activation temperature of aryl diazirines can be varied through the rational manipulation of electronic properties .

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)diazirin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c6-1-3(2-7)4-5-3/h6-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDYUEZXLYCRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(N=N1)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)

![1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)